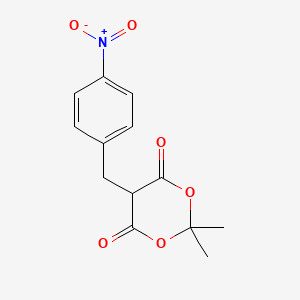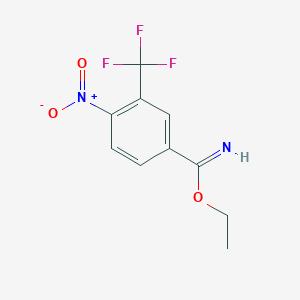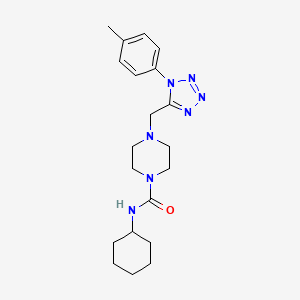
2,2-Dimethyl-5-(4-nitrobenzyl)-1,3-dioxane-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,2-Dimethyl-5-(4-nitrobenzyl)-1,3-dioxane-4,6-dione” is a chemical compound with the molecular formula C13H13NO6 . It is also known by other names such as “2,2-dimethyl-5-[(4-nitrophenyl)methyl]-1,3-dioxane-4,6-dione” and "this compound,97%" .
Synthesis Analysis
The synthesis of this compound has been described in the literature . The synthesis from commercially available starting materials included the preparation of 5,5-dimethyl-2,4-dioxohexanoic acid via Claisen condensation of 3,3-dimethylbutan-2-one (pinacolone) and diethyl oxalate in the presence of sodium methanolate .Molecular Structure Analysis
The molecular structure of this compound includes a dioxane ring substituted with two methyl groups and a nitrobenzyl group . The InChI string for this compound is “InChI=1S/C13H13NO6/c1-13(2)19-11(15)10(12(16)20-13)7-8-3-5-9(6-4-8)14(17)18/h3-6,10H,7H2,1-2H3” and the canonical SMILES string is "CC1(OC(=O)C(C(=O)O1)CC2=CC=C(C=C2)N+[O-])C" .Physical and Chemical Properties Analysis
This compound has a molecular weight of 279.24 g/mol . It has a computed XLogP3-AA value of 2.4, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has no hydrogen bond donors and six hydrogen bond acceptors . The compound has a topological polar surface area of 98.4 Ų and a complexity of 399 .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
2,2-Dimethyl-5-(4-nitrobenzyl)-1,3-dioxane-4,6-dione, a derivative of Meldrum's acid, has been synthesized and structurally characterized. The synthesis and crystal structure of similar derivatives, including 5-(4-Nitrobenciliden)-2,2-dimethyl-1,3-dioxane-4,6-dione, have been described, with their structures refined using X-ray crystallography. These compounds are held together by van der Waals forces and C—H···O hydrogen bond interactions in the crystal (Novoa de Armas et al., 2000).
Crystal Structure Analysis
Another study focused on the synthesis and crystal structure of a similar compound, 5-(4-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione. This work employed X-ray crystallographic techniques to determine the crystal structure, which is stabilized by weak intermolecular C-H···O hydrogen bonds (Wulan Zeng, 2014).
Molecular Conformation and Packing Arrangements
Research on C-Alkyl derivatives of Meldrum's acids, including compounds similar to this compound, highlights their role as building blocks in organic synthesis. The study revealed significant differences in molecular conformations and crystal packing arrangements due to various substituents, demonstrating their potential in designing molecular structures (Mierina et al., 2015).
Solvatochromic Behavior
A derivative of Meldrum's acid, 5-(4-N,N-dimethylaminobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, has been investigated for its solvatochromic behavior. This study describes the dye's preparation and compares its solvatochromism with that of an analogous derivative of barbituric acid, indicating potential applications in studying solvent interactions (Flores et al., 2004).
Propiedades
IUPAC Name |
2,2-dimethyl-5-[(4-nitrophenyl)methyl]-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO6/c1-13(2)19-11(15)10(12(16)20-13)7-8-3-5-9(6-4-8)14(17)18/h3-6,10H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKSUOXPWYRNEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)CC2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl [4-(difluoromethyl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B2556258.png)
![N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2556259.png)
![1-((8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2556260.png)
![2-[Cyclohex-3-en-1-ylmethyl-[(2-methyltriazol-4-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2556263.png)
![cis-2-Oxabicyclo[4.2.0]octan-7-one](/img/structure/B2556264.png)
![N-(3-chlorobenzyl)-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide](/img/structure/B2556266.png)



![N-(3,4-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2556273.png)
![N-[5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2556274.png)
![3-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoic acid](/img/structure/B2556275.png)
![1-Piperidin-1-yl-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2556276.png)

